molecular formula C14H16FN5O3S2 B2554125 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034541-55-2

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2554125
CAS No.: 2034541-55-2
M. Wt: 385.43
InChI Key: XIQIOULBPFWZSU-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted with a fluorine atom at position 6, methyl groups at positions 1 and 3, and a sulfone group (2,2-dioxido). A 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety is attached via an amide bond at position 5 of the benzo-thiadiazole ring. The propyl chain on the thiadiazole ring likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability. Though direct biological data for this compound are absent in the provided evidence, its structural features align with compounds investigated for antimicrobial, antifungal, or anticancer activities .

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O3S2/c1-4-5-9-13(24-18-17-9)14(21)16-10-7-12-11(6-8(10)15)19(2)25(22,23)20(12)3/h6-7H,4-5H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQIOULBPFWZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of thiadiazole and dioxido groups. Its structural formula can be represented as follows:

C14H16FN4O3S2\text{C}_{14}\text{H}_{16}\text{F}\text{N}_4\text{O}_3\text{S}_2

Structural Features

  • Thiadiazole ring : Known for its diverse biological activities.
  • Fluorine substitution : Enhances lipophilicity and biological activity.
  • Dioxido moiety : Imparts stability and potential reactivity.

Antiviral Properties

Recent studies have indicated that derivatives of thiadiazoles exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown effectiveness against various viruses such as:

  • Herpes Simplex Virus (HSV)
  • Hepatitis C Virus (HCV)
  • Influenza A Virus (IAV)

In a study evaluating the antiviral activity of thiadiazole derivatives, certain compounds demonstrated IC50 values in the low micromolar range against HSV and HCV, indicating potent antiviral effects .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth. In vitro assays have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria.

The proposed mechanism by which thiadiazole derivatives exert their biological effects includes:

  • Inhibition of viral replication : By interfering with viral RNA synthesis.
  • Disruption of bacterial cell wall synthesis : Leading to cell lysis.

These mechanisms highlight the potential for developing therapeutics targeting viral and bacterial infections using this compound as a lead structure.

Study 1: Antiviral Efficacy Against HSV

In a controlled laboratory setting, a series of thiadiazole derivatives were tested for their antiviral efficacy against HSV. The study reported that one derivative showed an IC50 value of 4.5 μg/100 μl, indicating strong antiviral activity .

Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of thiadiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL, showcasing their potential as antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeTarget Pathogen/VirusIC50/MIC ValuesReference
AntiviralHSV4.5 μg/100 μl
AntiviralHCV6.0 μg/100 μl
AntimicrobialStaphylococcus aureus<10 μg/mL
AntimicrobialEscherichia coli<10 μg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds is presented below, focusing on heterocyclic cores, substituents, and reported activities:

Compound Name/ID Core Structure(s) Key Substituents/Modifications Reported Activity/Properties Source Evidence
Target Compound Benzo[c][1,2,5]thiadiazole + 1,2,3-thiadiazole 6-Fluoro, 1,3-dimethyl, sulfone, 4-propyl Inferred: Potential antimicrobial/antifungal (via docking analogy) N/A
9a–e () Benzimidazole + thiazole-triazole Varied aryl groups (e.g., phenyl, fluorophenyl) Docking studies suggest binding to α-glucosidase active site
I8–I13 () 1,3,4-Thiadiazole Chlorophenyl, difluorophenyl, ethoxyphenyl Fungicidal activity (e.g., I8: 145–146°C, active against Fusarium)
ND-12025 () Imidazo[2,1-b]thiazole Trifluoromethylphenoxy pyridine methylamine Antiviral (implied by synthesis context)
Compounds 3, 6a–g () 1,3,4-Thiadiazole + thiazole 4-Methyl-2-phenylthiazole, hydrazinecarbothioamide Anticancer (e.g., 7b: IC50 = 1.61 µg/mL against HepG-2)
3a–d () 1,3,4-Thiadiazole-2-carboxamide S-alkyl groups, phenyl Inhibitory activity (50 µg/mL concentration tested)

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound’s 1,2,3-thiadiazole ring differs from the 1,3,4-thiadiazole in I8–I13 and 3a–d. Benzo[c][1,2,5]thiadiazole (target) vs. benzimidazole (9a–e): The former’s sulfone group increases polarity, while benzimidazoles may enhance DNA intercalation .

Substituent Effects: Fluorine: The 6-fluoro group in the target compound may enhance metabolic stability and target affinity compared to non-fluorinated analogues (e.g., I8–I13) . Sulfone Group: Unique to the target compound, this moiety could facilitate hydrogen bonding in enzyme active sites, analogous to sulfonamide drugs .

Biological Activity Trends :

  • Thiadiazoles with halogenated aryl groups (e.g., I8, I12) exhibit strong fungicidal activity, suggesting the target’s fluorobenzo-thiadiazole moiety may confer similar properties .
  • Carboxamide-linked heterocycles (e.g., ND-12025, 6a–g) show antiviral and anticancer activities, implying the target’s amide bond is critical for bioactivity .

Research Findings and Data Gaps

  • Docking Studies : Analogues like 9c () bind to α-glucosidase’s active site, suggesting the target compound’s sulfone and fluorine groups may enhance similar interactions .
  • Anticancer Potential: Thiadiazole-carboxamides with lipophilic substituents (e.g., 7b in ) show low IC50 values, supporting the hypothesis that the target’s propyl group may improve cytotoxicity .
  • Data Limitations: No direct evidence exists for the target compound’s melting point, spectral data, or in vitro activity. Further synthesis and testing are required to validate inferred properties.

Q & A

Q. What are the established synthetic routes for this compound, and how is structural confirmation achieved?

The compound is synthesized via multi-step reactions starting with heterocyclic precursors such as substituted benzothiadiazoles and thiadiazole-carboxamides. Key steps include:

  • Condensation reactions using reagents like sodium azide or substituted benzaldehydes to form thiazolidinone or tetrazole cores .
  • Nucleophilic substitution to introduce fluorinated or alkyl groups, as seen in analogous benzothiadiazole derivatives .
  • Spectroscopic validation : IR confirms functional groups (e.g., C=O at ~1650–1750 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., methyl protons at δ 2.1–2.5 ppm). FAB-MS provides molecular ion peaks matching theoretical masses .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

  • Elemental analysis : Validates %C, %H, %N within ±0.4% of theoretical values .
  • HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition profiles .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Candida albicans using broth microdilution (CLSI guidelines) .
  • Antitubercular screening : Against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assay .
  • Anti-inflammatory testing : Inhibition of carrageenan-induced paw edema in murine models .

Advanced Research Questions

Q. How can computational methods optimize reaction design and reduce trial-and-error synthesis?

  • Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling identification of energetically favorable conditions .
  • Machine learning : Trained on reaction databases to suggest optimal catalysts (e.g., K₂CO₃ for nucleophilic substitutions) and solvents (DMF for polar aprotic environments) .
  • Retrosynthetic analysis : Tools like ICSynth (ICReDD) propose disconnections based on the compound’s benzothiadiazole and thiadiazole motifs .

Q. What molecular docking strategies elucidate structure-activity relationships (SAR)?

  • Protein-ligand docking (AutoDock Vina) identifies binding poses in target enzymes (e.g., Mycobacterium enoyl-ACP reductase). Key interactions:
    • Fluorine atoms form halogen bonds with active-site residues.
    • Thiadiazole rings engage in π-π stacking with aromatic side chains .
  • MD simulations (GROMACS) assess binding stability over 100 ns trajectories, calculating RMSD values (<2 Å for stable complexes) .

Q. How do substituent variations impact bioactivity, and how can contradictions be resolved?

  • Electron-withdrawing groups (e.g., -NO₂) enhance antitubercular activity (MIC 12.5 µg/mL vs. 50 µg/mL for -OCH₃) but reduce solubility .
  • Contradictory data : For example, fluorinated analogs show higher MICs against Gram-negative bacteria due to reduced membrane permeability. Resolution involves:
    • LogP adjustments : Introducing hydrophilic groups (e.g., -OH) to balance lipophilicity .
    • QSAR modeling : Correlates substituent descriptors (Hammett σ, molar refractivity) with bioactivity .

Q. What engineering principles address scalability challenges in synthesis?

  • Process intensification : Continuous flow reactors improve yield (>80%) for exothermic steps (e.g., cyclization reactions) .
  • Membrane separation : Nanofiltration isolates intermediates with >90% purity, reducing chromatography reliance .
  • DoE (Design of Experiments) : Optimizes parameters (temperature, catalyst loading) via response surface methodology .

Q. How can researchers resolve discrepancies in biological activity across studies?

  • Standardized protocols : Adopt uniform MIC assay conditions (e.g., Mueller-Hinton II broth for bacteria) to minimize variability .
  • Metabolic stability testing : LC-MS/MS quantifies compound degradation in liver microsomes, explaining reduced in vivo efficacy .
  • Synergistic studies : Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms .

Methodological Considerations

  • Spectral conflicts : If NMR signals deviate from literature (e.g., unexpected splitting), verify via COSY/HSQC to assign proton-carbon correlations .
  • Bioactivity outliers : Re-test under controlled O₂ levels (anaerobic chambers for obligate anaerobes) .

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